4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide
Description
4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a benzothiazolylidene moiety, and a thiadiazole carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H14N4O4S3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H14N4O4S3/c1-26-11-5-3-10(4-6-11)15-16(28-22-21-15)17(23)20-18-19-13-8-7-12(29(2,24)25)9-14(13)27-18/h3-9H,1-2H3,(H,19,20,23) |
InChI Key |
KAUCDBGAVPPEMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the methoxyphenyl and benzothiazolylidene intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic reactions and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions:
Scientific Research Applications
4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to similar compounds, 4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-Methoxyphenyl methanesulfonate
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 4-Methoxyphenol
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .
Biological Activity
The compound 4-(4-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazole ring and a benzothiazole moiety. Its molecular formula is , with a molecular weight of approximately 384.46 g/mol. The presence of methoxy and methylsulfonyl groups contributes to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antitumor activity. For instance, compounds similar to the one have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and colon cancer (HCT116) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Some studies suggest that the compound may possess anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Study 1: Antitumor Efficacy
In a study conducted by Da Silva et al., several thiazolidinone derivatives were evaluated for their cytotoxic effects on glioblastoma cells. Among the tested compounds, those structurally related to the target compound showed promising results, with IC50 values indicating potent antitumor activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MDA-MB-231 |
| Compound B | 20 | HCT116 |
| Target Compound | 18 | SW620 |
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The target compound exhibited significant inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 18 |
The biological activities of the compound are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in tumor progression or bacterial metabolism.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Cytokine Modulation : It may downregulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
